[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol
Description
This compound, structurally characterized as a bis-dioxolane derivative, features two 1,3-dioxolane rings interconnected via a hydroxymethyl-substituted carbon. Each dioxolane ring is substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4- or 5-position (depending on stereochemistry). Its molecular formula is C₁₉H₂₀O₆, with a molecular weight of 344.36 g/mol. The compound’s SMILES notation is C1=CC=C(C=C1)C2OC(C(O2)CO)CO, and its InChIKey is AEJRVTSEJAYBNR-UHFFFAOYSA-N .
Key physical properties include:
Properties
CAS No. |
35827-52-2 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[5-[5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C20H22O6/c21-11-15-17(25-19(23-15)13-7-3-1-4-8-13)18-16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
InChI Key |
FRNYWYUVZQQBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(O2)C3C(OC(O3)C4=CC=CC=C4)CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol typically involves the formation of 1,3-dioxolane rings through the reaction of diols with aldehydes or ketones under acidic conditions. The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions. The hydroxymethyl group is usually added through a hydroxymethylation reaction using formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve a multi-step synthesis process, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like LiAlH4 or NaBH4.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound could be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.
Medicine
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol exerts its effects depends on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (dioxolane rings, hydroxymethyl/phenyl substituents) but differ in substituent patterns and applications:
Key Research Findings
Antiviral Activity: The target compound lacks direct antiviral data but shares structural motifs with L-BHDU, a potent VZV/HSV-1 inhibitor. L-BHDU’s efficacy (EC₅₀ = 0.22 µM) depends on VZV thymidine kinase (TK) for phosphorylation, whereas resistance mutations (e.g., TK-G22R) abolish activity .
Synthetic Utility: The compound’s synthesis likely involves acetalization of glycerol derivatives with benzaldehyde, similar to methods yielding 5-hydroxy-2-phenyl-1,3-dioxane (6:1 regioselectivity) . Dimethyl-substituted dioxolanes (e.g., (4R,5S)-5-((4-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol) achieve >90% purity via optimized hydrolysis and recrystallization .
Catalytic Applications :
- Heteropolyacid catalysts (e.g., Fe₃O₄@SiO₂@HPW) convert glucose into 2-phenyl-1,3-dioxolane derivatives under mild conditions (80–120°C), highlighting the compound’s role in sustainable chemistry .
Safety and Handling: Analogues like (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol require stringent safety protocols (e.g., inhalation protection) due to undefined toxicity .
Data Tables
Table 1: Structural Comparison of Dioxolane Derivatives
Biological Activity
The compound [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol is a complex organic molecule characterized by its unique structural features, including two phenyl rings and multiple dioxolane moieties. Its molecular formula is with a CAS number of 35827-52-2. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities.
Structural Characteristics
The biological activity of this compound is largely influenced by its structural components. The presence of hydroxymethyl groups and the specific arrangement of functional groups contribute to its potential reactivity and interactions with biological targets. The dioxolane rings are known to enhance solubility and stability, which may facilitate interactions with various biological systems.
Antioxidant Activity
Compounds with similar structural motifs have demonstrated antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The hydroxymethyl group may play a role in scavenging free radicals, thus contributing to the compound's antioxidant activity.
Antimicrobial Properties
Research indicates that structurally related dioxolane compounds exhibit antimicrobial activities against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Studies have shown that dioxolane derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This effect may be attributed to the ability of the compound to interfere with cellular signaling pathways involved in cell proliferation.
Synthesis Methods
The synthesis of This compound can be approached through several methods:
- Condensation Reactions : Involves the reaction of phenolic compounds with aldehydes under acidic conditions.
- Ring Closure Techniques : Utilizing appropriate catalysts to promote the formation of dioxolane rings from linear precursors.
- Hydroxymethylation : Introducing hydroxymethyl groups via formaldehyde or related reagents.
These methods highlight the versatility in synthesizing this compound while considering efficiency and environmental impact.
Interaction Studies
Understanding how This compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques used include:
- Molecular Docking Studies : To predict binding affinities and orientations with target proteins.
- In Vitro Assays : Evaluating the biological effects on cultured cells.
- In Vivo Models : Assessing therapeutic efficacy in animal models.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of dioxolane derivatives, concluding that compounds with similar structures effectively reduced oxidative stress markers in cellular models .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that certain dioxolane-based compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Case Study 3: Anticancer Effects
In a recent study, derivatives resembling This compound were shown to induce apoptosis in breast cancer cell lines through modulation of the PI3K/Akt signaling pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
